2-Amino-3-hydroxybenzonitrile

Übersicht

Beschreibung

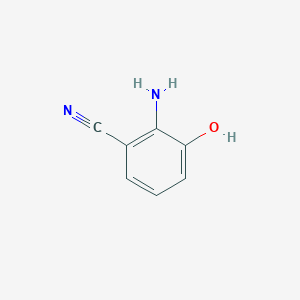

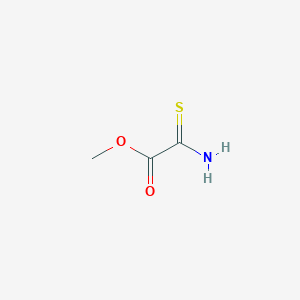

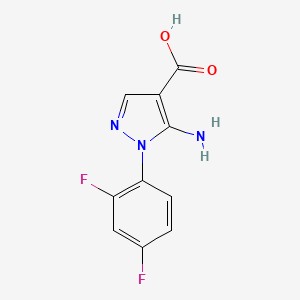

2-Amino-3-hydroxybenzonitrile (AHBN) is an organic compound that contains amino and hydroxyl functional groups along with a benzonitrile group . It is a brownish-yellow solid .

Molecular Structure Analysis

The molecular formula of 2-Amino-3-hydroxybenzonitrile is C7H6N2O . Its InChI code is 1S/C7H6N2O/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,9H2 .Physical And Chemical Properties Analysis

2-Amino-3-hydroxybenzonitrile has a molecular weight of 134.14 g/mol . It is a brownish-yellow solid .Wissenschaftliche Forschungsanwendungen

Synthesis of Advanced Coatings

2-Amino-3-hydroxybenzonitrile: is a precursor in the synthesis of benzoguanamine , which is used in the production of advanced coatings . These coatings are known for their thermal stability and are used in a variety of industrial applications, including automotive and aerospace industries, where durable and resistant surfaces are required.

Green Chemistry

2-Amino-3-hydroxybenzonitrile: is involved in green chemistry applications, where it is used as an intermediate in the synthesis of benzonitrile derivatives through eco-friendly processes . This approach minimizes the use of toxic solvents and promotes the use of renewable resources.

Optoelectronic Devices

2-Amino-3-hydroxybenzonitrile: may contribute to the field of optoelectronics by serving as a component in the development of sensors and other devices that require specific electronic and optical properties .

Interstellar Chemistry

Interestingly, compounds similar to 2-Amino-3-hydroxybenzonitrile have been detected in space, providing insights into the chemistry of the interstellar medium. This has implications for our understanding of the origins of life and the synthesis of organic molecules in space .

Eigenschaften

IUPAC Name |

2-amino-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWWVLVYSOCRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579287 | |

| Record name | 2-Amino-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211172-52-0 | |

| Record name | 2-Amino-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)